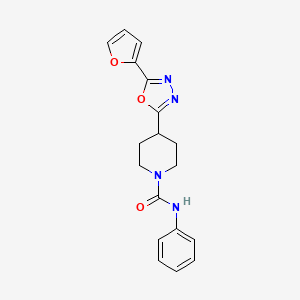

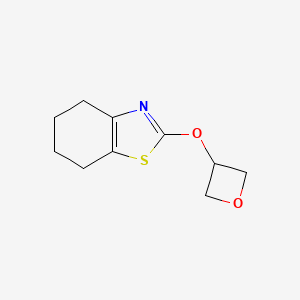

![molecular formula C17H18N4O3S B2549745 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea CAS No. 1904414-04-5](/img/structure/B2549745.png)

1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea is a chemical entity that may be related to various urea derivatives synthesized for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as inhibition of enzymes like glycogen synthase kinase 3 (GSK-3) which is implicated in Alzheimer's disease , and antitumor activities .

Synthesis Analysis

The synthesis of related urea derivatives typically involves the condensation of an amine with an isocyanate or a carbodiimide. For instance, in the synthesis of 1-aryl-3-(4-methoxybenzyl)ureas, an electrophilic warhead is incorporated onto the ring scaffold to target the Cys199 residue of GSK-3β, suggesting a similar approach could be used for the synthesis of the compound . Another related synthesis involves the regioselective condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea, which could provide insights into the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using techniques such as NMR, ESI-MS, and single-crystal X-ray diffraction. For example, the structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was elucidated using these methods, providing detailed information about the arrangement of atoms and the geometry of the molecule . This suggests that a similar approach could be used to analyze the molecular structure of 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be influenced by the substituents attached to the urea moiety. For instance, the presence of an electrophilic warhead in the benzimidazolylurea derivatives suggests that these compounds could undergo covalent interactions with target enzymes . This implies that the compound may also be designed to react with specific biological targets through covalent bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, can be determined experimentally. These properties are crucial for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile. The antitumor activity of a related compound was analyzed using an MTT assay, which also provides information on the compound's cytotoxicity . Such assays could be used to assess the biological properties of the compound .

Scientific Research Applications

Anticancer Activity

The compound closely related to 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea, identified as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has been synthesized and studied for its anticancer activity. The compound showed significant inhibition against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer, indicating its potential as an anticancer agent. The molecular docking studies suggested that the compound might inhibit specific cancer-related proteins, further supporting its potential use in cancer therapy (Huang et al., 2020).

Pharmacokinetic Studies

Another related compound, 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, known as AR-A014418, has shown potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. A study focused on synthesizing a stable deuterium-labeled version of AR-A014418 to use as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis in pharmacokinetic studies. This development aids in understanding the drug's absorption, distribution, and overall pharmacokinetics, which is crucial for its application in therapeutic settings (Liang et al., 2020).

Enzyme Inhibition

The synthesis of some tetrahydropyrimidine-5-carboxylates derived from urea has demonstrated inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in conditions such as Alzheimer's disease. These compounds have shown effective inhibition profiles, suggesting their potential use in treating neurological disorders by modulating enzyme activity (Sujayev et al., 2016).

Molecular Structure Analysis

Investigations into the molecular structure, vibrational spectra, and electron distribution (HOMO-LUMO analyses) of compounds similar to 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea have been conducted. These studies provide insights into the compound's stability, reactivity, and potential interactions with biological targets, which are crucial for drug design and development (Al-Abdullah et al., 2014).

properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-24-13-4-2-3-12(9-13)10-19-17(23)18-6-7-21-11-20-14-5-8-25-15(14)16(21)22/h2-5,8-9,11H,6-7,10H2,1H3,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCCVXRIIVHYNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

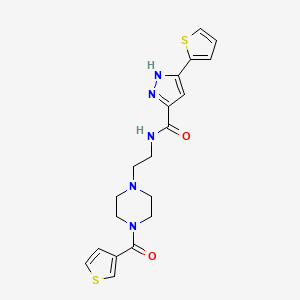

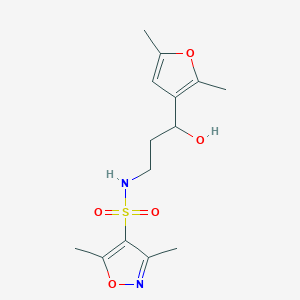

![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)

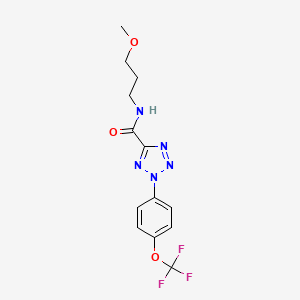

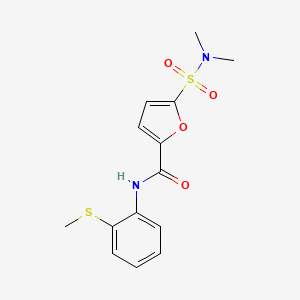

![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)

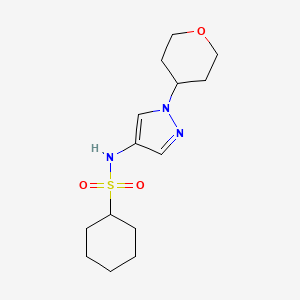

![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)

![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)

![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)